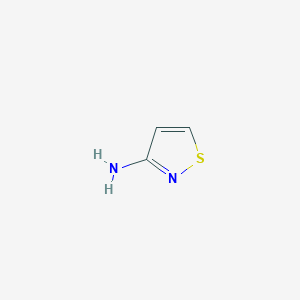

Isothiazol-3-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-thiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c4-3-1-2-6-5-3/h1-2H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCKMNAVTMOAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511108 | |

| Record name | 1,2-Thiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4592-62-5 | |

| Record name | 1,2-Thiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Isothiazol 3 Amine Reactions

Elucidation of Reaction Pathways and Identification of Intermediates

The synthesis and transformation of isothiazole (B42339) derivatives, including isothiazol-3-amine, proceed through a variety of mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired product selectivity. Key mechanistic categories include oxidative dehydrogenative cyclization, nucleophilic addition-elimination, and radical-mediated processes.

Mechanisms of Oxidative Dehydrogenative Cyclization

Oxidative dehydrogenative cyclization is a prominent strategy for constructing the isothiazole ring. This process typically involves the formation of new carbon-sulfur (C–S) and nitrogen-sulfur (N–S) bonds under oxidative conditions.

One proposed mechanism involves the reaction of an aryl ketone with iodine and dimethyl sulfoxide (B87167) (DMSO) to form an arylglyoxal intermediate via Kornblum oxidation. diva-portal.org Concurrently, a thiazole (B1198619) ring can undergo a ring-opening reaction in the presence of iodine, tert-butyl hydroperoxide (TBHP), and water to produce a 2-aminobenzenethiol intermediate. The subsequent reaction between these two intermediates leads to an imine, which then undergoes intramolecular addition to form the isothiazole ring. diva-portal.org

Another pathway involves the solvent-free oxidative cyclization of 3-aminopropenethiones using chromium trioxide supported on silica (B1680970) gel. thieme-connect.com This method can be performed at room temperature or under microwave irradiation, with the yields of the resulting 4-cyanoisothiazoles being independent of the heating method. thieme-connect.com

In some cases, the cyclization is initiated by an acid and promoted by an oxidant. For instance, the reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by TsOH, first yields an N-aryl enaminone intermediate through a transamination process. frontiersin.org This intermediate is then oxidized by K₂S₂O₈ to a ketone, which subsequently undergoes intramolecular cyclization and oxidative aromatization to afford the final quinoline (B57606) product, a process that shares mechanistic features with isothiazole synthesis. frontiersin.org

Nucleophilic Addition-Elimination Processes

Nucleophilic addition-elimination reactions are common in the functionalization of the isothiazole ring, particularly for introducing substituents at various positions.

For example, 3-aminosubstituted-5-chloroisothiazole dioxides readily react with S-, N-, and O-nucleophiles. researchgate.net This process occurs through an addition-elimination mechanism, leading to the corresponding 5-heterosubstituted isothiazole dioxides. researchgate.net Similarly, 3-alkylamino-4-bromo-isothiazole 1,1-dioxides react with the same nucleophiles to yield analogous products. researchgate.net

In contrast, the 3-amino-4,5-unsubstituted isothiazole dioxide system demonstrates a preference for reacting with sulfur nucleophiles via a Michael addition, resulting in 4,5-dihydro-5-sulfanyl derivatives. researchgate.net The reactivity of isothiazolium salts with primary amines can also lead to ring-opening via nucleophilic attack, forming mixed 3-aminoalk-2-ene-1-thiones. thieme-connect.de

A formal [4+1] cycloaddition of sodium hydrosulfide (B80085) (NaSH) to (Z)-bromoisocyanoalkenes represents another pathway involving nucleophilic attack. This reaction proceeds via a rare SₙVπ displacement to form an intermediate enethiol, which then cyclizes to the thiazole ring. acs.org This strategy is effective for synthesizing a range of substituted thiazoles. acs.org

Radical Mediated Mechanisms

Radical-mediated reactions offer an alternative route to isothiazole synthesis, often under mild conditions. These mechanisms typically involve the generation of a radical species that initiates a cyclization cascade.

One such method utilizes an organic photoredox process to generate iminyl radicals from readily available starting materials. rsc.org An oxidative single-electron transfer leads to the formation of the iminyl radical, which then undergoes intramolecular cyclization to form the isothiazole ring in good to excellent yields. rsc.org A proposed mechanism suggests that after the iminyl radical is generated, it cyclizes to produce the isothiazole and a benzyl (B1604629) radical, which is subsequently oxidized. rsc.org

Another approach involves the trisulfur (B1217805) radical anion (S₃•⁻), which can be generated in situ from potassium sulfide (B99878). acs.org This radical anion reacts with α,β-unsaturated N-sulfonylimines to construct the isothiazole ring through the formation of new C–S and N–S bonds under mild conditions. acs.org

Computational studies have also shed light on the stability and reactivity of dehydro-isothiazole radical isomers. rsc.org These studies indicate that the kinetic stability of these radicals is largely determined by ring-opening channels, involving the preferential cleavage of X–N or C–X bonds. rsc.org

Role of Nucleophilic Sulfur Chains in Reaction Mechanisms

The formation of the isothiazole ring can also be achieved through reactions involving nucleophilic sulfur species. For instance, the electrolysis of 3-aryl-2-phenylsulfonylacrylonitriles using a chemically active sulfur-graphite electrode leads to the formation of bis(isothiazolyl) di- or trisulfides. researchgate.net This electrochemical synthesis is believed to proceed through the elimination of the phenylsulfonyl group and the concurrent addition of a polysulfide anion generated from the electroreduction of elemental sulfur. researchgate.net

Kinetic and Thermodynamic Studies of Isothiazole Formation

Kinetic and thermodynamic studies provide valuable insights into the feasibility and mechanism of isothiazole formation reactions. While specific data for this compound formation is limited in the provided context, general principles can be drawn from studies on related thiazole and isothiazole syntheses.

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the hetero Diels-Alder reaction of isothiazole with thiophene-2,5-dione. researchgate.net These studies calculate thermodynamic and kinetic parameters, such as activation energy and enthalpy of reaction, to understand the reaction pathway and stereoselectivity. researchgate.net Such computational approaches can predict whether a reaction is synchronous and determine if it follows a normal electron demand pathway. researchgate.net

Experimental kinetic studies on the formation of thiazoles, which share a similar heterocyclic core, often reveal second-order kinetics. For example, the reaction between α-halo ketones and thioamides to form thiazoles has been shown to be second-order. orientjchem.org The rate of these reactions is typically dependent on temperature, with higher temperatures leading to faster rates. orientjchem.org Thermodynamic parameters like the energy of activation (Ea), enthalpy of activation (ΔH), and entropy of activation (ΔS) can be determined by studying the reaction at various temperatures. orientjchem.orgbenthamdirect.com

A negative entropy of activation (ΔS) is often observed in these cyclization reactions, indicating that the transition state is more ordered (rigid) than the reactants. orientjchem.orgbenthamdirect.com This is expected when non-cyclic reactants form a stable cyclic product. orientjchem.orgbenthamdirect.com The free energy of activation (ΔG) can also be calculated to determine the spontaneity of the reaction. benthamdirect.com

The following table summarizes typical thermodynamic parameters obtained from kinetic studies of thiazole formation, which can be considered analogous to isothiazole formation.

| Parameter | Typical Value/Observation | Implication |

| Reaction Order | Second-order | Rate is dependent on the concentration of both reactants. orientjchem.orgbas.bg |

| Activation Energy (Ea) | Calculated from Arrhenius plot (log k vs. 1/T) | Energy barrier that must be overcome for the reaction to occur. orientjchem.org |

| Enthalpy of Activation (ΔH) | Can be negative | An exothermic transition state formation. orientjchem.org |

| Entropy of Activation (ΔS) | Negative | Indicates a more ordered transition state, typical for cyclization. orientjchem.orgbenthamdirect.com |

| Free Energy of Activation (ΔG)* | Calculated from other parameters | Determines the spontaneity of the transition state formation. benthamdirect.com |

Influence of Reaction Conditions on Product Selectivity and Yield

The outcome of isothiazole synthesis is highly sensitive to reaction conditions, including the choice of solvent, base, temperature, and catalyst. Careful optimization of these parameters is essential for achieving high yields and desired product selectivity.

Solvent and Base: The choice of solvent and base can dramatically influence the reaction pathway. In a KOH-mediated synthesis of substituted isothiazoles, optimization experiments showed that using 2 equivalents of KOH in toluene (B28343) at 100°C gave the highest yield (up to 91%). organic-chemistry.org In another study, the nature of the base was critical; weak bases like immobilized triethylamine (B128534) failed to promote the reaction, while a strong, non-nucleophilic base like DBU led to good conversion but exclusively formed the thiazole product in a competitive reaction. durham.ac.uk

Temperature: Temperature is a critical parameter affecting both reaction rate and product distribution. For the synthesis of 2-arylbenzothiazoles, the yield increased with temperature up to 120°C, reaching 78%. nih.gov However, further increasing the temperature to 140°C resulted in a decreased yield (65%). nih.gov Similarly, in a lipase-catalyzed synthesis of thiazole derivatives, the optimal temperature was found to be 35°C, with both higher (50°C) and lower (20°C) temperatures leading to reduced yields. rsc.org

Catalyst and Oxidant: The type and amount of catalyst or oxidant play a crucial role. In a transition-metal-free alkylation of azoles, TBHP was found to be an effective oxidant. diva-portal.org The synthesis of 2-heteroaryl benzothiazoles was efficiently achieved using a combination of N-iodosuccinimide (NIS) and TBHP as the oxidative system. diva-portal.org In a different reaction, the amount of elemental sulfur used was optimized; increasing the amount from 1 mmol to 2 mmol significantly improved the yield from 50% to 78%, but further increases did not lead to better results. nih.gov Microwave irradiation has also been employed to improve reaction times and, in some cases, yields compared to conventional heating. thieme-connect.com

The following table provides examples of how reaction conditions affect the yield in different isothiazole and related heterocyclic syntheses.

| Reaction | Reactants | Conditions | Yield |

| KOH-Mediated Isothiazole Synthesis | Dithioester, Aryl Acetonitrile | 2 equiv. KOH, Toluene, 100°C | Up to 91% organic-chemistry.org |

| 2-Arylbenzothiazole Synthesis | o-Chloronitrobenzene, Benzaldehyde, Sulfur | [CholineCl][Imidazole]₂, 120°C, 6h | 78% nih.gov |

| 2-Arylbenzothiazole Synthesis | o-Chloronitrobenzene, Benzaldehyde, Sulfur | [CholineCl][Imidazole]₂, 140°C, 6h | 65% nih.gov |

| Lipase-Catalyzed Thiazole Synthesis | Acetophenone, Thiobenzamide, KBrO₃ | Lipase (10 mol%), Water, 35°C, Ultrasonication | 97% rsc.org |

| Lipase-Catalyzed Thiazole Synthesis | Acetophenone, Thiobenzamide, KBrO₃ | Lipase (10 mol%), Water, 50°C, Ultrasonication | 67% rsc.org |

Reactivity Profiles and Transformational Chemistry of Isothiazol 3 Amine

Reactions with Nucleophilic Reagents

The isothiazole (B42339) ring, particularly when substituted with an amino group at the 3-position, exhibits a diverse range of reactivity towards nucleophiles. The electron-donating nature of the amino group and the inherent electronic properties of the isothiazole ring influence the regioselectivity of these reactions.

Amination and Amine-Mediated Transformations

The amino group at the 3-position of the isothiazole ring is nucleophilic and can participate in various reactions, including acylation, alkylation, and condensation. vulcanchem.com For instance, the reaction of 5-chloro-1-methylisothiazolone with primary amines leads to the formation of a thioamide as the major product, a reaction that is accelerated in refluxing ethanol (B145695) and by the presence of thiols. tandfonline.com With secondary amines, the same starting material yields 5-amino-1-methylisothiazolone. tandfonline.com

The synthesis of isothiazol-3-amine derivatives can be achieved through direct amination. One method involves the reaction of an intermediate, formed through sulfuration, with a primary amine like ammonia (B1221849) in an alcohol solvent at low temperatures (16°C–20°C). Another route to obtaining benzo[d]isothiazol-3-amines involves reacting a 3-substituted-2-fluoro-benzonitrile with sodium sulfide (B99878), followed by a direct reaction of the intermediate with ammonia and sodium hypochlorite (B82951). arkat-usa.org

Furthermore, the introduction of an amino group at the 3-position can be accomplished through nucleophilic displacement on halogenated precursors. For example, 4-chloroisothiazolo[5,4-b]pyridine derivatives can be refluxed with amines in ethanol to produce substituted amino derivatives. Transamination of N-unsubstituted sulfenamoylbenzoates with aliphatic amines can also lead to the formation of N-substituted 1,2-benzisothiazolin-3-ones. researchgate.net

Reductive amination, a reaction where a primary or secondary amine reacts with a carbonyl compound to form an imine or iminium ion intermediate that is subsequently reduced, provides another pathway to generate more complex amine-containing structures. bu.edu

Reactions with Sulfur-Containing Nucleophiles

Isothiazole derivatives readily react with sulfur-containing nucleophiles. For instance, 3-aminosubstituted-5-chloroisothiazole dioxides react with S-nucleophiles to yield 5-heterosubstituted isothiazole dioxides via an addition-elimination mechanism. researchgate.net The 3-amino-4,5-unsubstituted isothiazole dioxide system, however, reacts primarily with sulfur nucleophiles to form 4,5-dihydro-5-sulfanylderivatives through a Michael addition. researchgate.net

Kinetic studies on the ring-opening of 3-isothiazolones with 2-methyl-2-propanethiol at pH 4 have shown a third-order mechanism, being second order in thiol and first order in the isothiazolone (B3347624). The proposed mechanism involves the attack of the thiol at the sulfur atom, with a second thiol molecule stabilizing the transition state through hydrogen bonding to the amide nitrogen. The reaction of isothiazolium salts with sodium benzenethiolate (B8638828) in ethanol has been shown to produce reduction products and diphenyldisulfide. cdnsciencepub.com

The synthesis of benzo[d]isothiazol-3(2H)-ones can be achieved through intermolecular reactions of 2-halobenzamides with sulfur sources like elemental sulfur (S8), potassium thiocyanate (B1210189) (KSCN), and carbon disulfide (CS2) in the presence of transition-metal catalysts. mdpi.com For example, a copper(I)-catalyzed cascade reaction involving C–S bond formation followed by N–S bond cyclization has been developed. mdpi.com

Reactions with Oxygen-Containing Nucleophiles

Similar to sulfur nucleophiles, 3-aminosubstituted-5-chloroisothiazole dioxides also react with O-nucleophiles through an addition-elimination pathway to give the corresponding 5-heterosubstituted isothiazole dioxides. researchgate.net Cyclic sulfonamides, or sultams, react with oxygen nucleophiles via a Michael-type attack at the C-5 position, yielding 4,5-dihydrosultams as a mixture of cis and trans isomers, with the trans isomer being the major product. medwinpublishers.com

Reactions with Electrophilic Reagents, including Halogenation

The isothiazole ring system can undergo reactions with various electrophilic reagents. Halogenation is a key transformation for introducing functionality onto the isothiazole core. For instance, 4-bromo derivatives of 4-isothiazolin-3-ones can be prepared in good yields through bromination. researchgate.net The direct conversion of a thioamide to a halogenated isothiazole can be achieved by reacting the thioamide with a halogen, such as bromine or in situ generated BrCl, in a suitable solvent. google.com Other halogenating agents like N-bromosuccinimide, N-chlorosuccinimide, and N-iodosuccinimide can also be employed. google.com

DFT studies on the reaction of 4-isothiazolin-3-one with dibromine and sulfuryl chloride indicate that the attack preferentially occurs at the C2=C3 bond. physchemres.org These reactions are characterized as polar, with 4-isothiazolin-3-one acting as the nucleophile. physchemres.org

Cross-Coupling Reactions and Metalation Chemistry

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the isothiazole scaffold. Halogenated isothiazoles are excellent substrates for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl and other groups. vulcanchem.comvulcanchem.com For example, palladium-catalyzed Suzuki-Miyaura coupling of 3-amino-5-bromo-isothiazolo[5,4-b]pyridine with aryl boronic acids is a common strategy for derivatization.

Metalation of the isothiazole ring provides a route to reactive intermediates for subsequent cross-coupling reactions. thieme-connect.com Directed ortho-metalation of N-(2-naphthylsulfonyl)amino amides using organolithium reagents has been used to synthesize 3-substituted-2H-1,2-naphthothiazin-4(3H)-one 1,1-dioxides. academie-sciences.fr Similarly, ortho-lithiation of N-t-butyl saccharines with butyllithium (B86547) or lithium diisopropylamide, followed by trapping with carbon dioxide, leads to ring closure. google.com

Ring-Opening and Skeletal Rearrangement Reactions

The isothiazole ring can undergo ring-opening reactions under certain conditions. The reaction of isothiazolones with primary amines can lead to the formation of thioamides, indicating a ring-opening process. tandfonline.com This degradation is influenced by the presence of amines and can be accelerated by thiols. tandfonline.comnih.gov The mechanism of ring-opening of isothiazol-3(2H)-one and its benzo[d] fused analogues with cellular thiols is a key aspect of their biological activity. researchgate.net

Skeletal rearrangements of the isothiazole ring have also been observed. For example, photochemical irradiation of benzo[d]isothiazole in the presence of a tertiary amine can lead to a structural rearrangement to the corresponding benzothiazole, involving a selective 1,2-swap between the C2 and nitrogen atoms. d-nb.info Additionally, a visible light-mediated ring expansion of cyclic N-sulfenyl sulfoximines with aryl diazoacetates has been reported, proceeding through a sulfur ylide intermediate and a subsequent vulcanchem.com-sigmatropic rearrangement to form six-membered heterocycles. chinesechemsoc.org

Interactive Data Tables

Table 1: Reactions of Isothiazole Derivatives with Nucleophiles

| Isothiazole Derivative | Nucleophile | Product | Reaction Type | Reference |

| 5-Chloro-1-methylisothiazolone | Primary Amines | Thioamide | Ring-opening/Substitution | tandfonline.com |

| 5-Chloro-1-methylisothiazolone | Secondary Amines | 5-Amino-1-methylisothiazolone | Substitution | tandfonline.com |

| 4-Chloroisothiazolo[5,4-b]pyridine | Amines | Substituted Amino Derivative | Nucleophilic Displacement | |

| 3-Aminosubstituted-5-chloroisothiazole dioxide | S-Nucleophiles | 5-Sulfanylisothiazole dioxide | Addition-Elimination | researchgate.net |

| 3-Aminosubstituted-5-chloroisothiazole dioxide | O-Nucleophiles | 5-Oxyisothiazole dioxide | Addition-Elimination | researchgate.net |

| 3-Isothiazolone | 2-Methyl-2-propanethiol | Ring-opened product | Nucleophilic Ring-opening | |

| 2-Halobenzamide | Elemental Sulfur (S8) | Benzo[d]isothiazol-3(2H)-one | Intermolecular Cyclization | mdpi.com |

Table 2: Halogenation and Cross-Coupling Reactions of Isothiazoles

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 4-Isothiazolin-3-one | Bromine | 4-Bromo-4-isothiazolin-3-one | Halogenation | researchgate.net |

| Thioamide | Bromine | Halogenated Isothiazole | Oxidative Cyclization/Halogenation | google.com |

| 3-Amino-5-bromo-isothiazolo[5,4-b]pyridine | Aryl Boronic Acid, Pd catalyst | 3-Amino-5-aryl-isothiazolo[5,4-b]pyridine | Suzuki-Miyaura Coupling | |

| N-(2-Naphthylsulfonyl)amino amide | Organolithium Reagent | 2H-1,2-Naphthothiazin-4(3H)-one 1,1-dioxide | Directed ortho-Metalation/Cyclization | academie-sciences.fr |

Table 3: Ring-Opening and Rearrangement Reactions of Isothiazoles

| Isothiazole Derivative | Condition/Reagent | Product | Reaction Type | Reference |

| Isothiazolone | Primary Amines | Thioamide | Ring-Opening | tandfonline.com |

| Benzo[d]isothiazole | Photochemical irradiation, Tertiary Amine | Benzothiazole | Skeletal Rearrangement | d-nb.info |

| Cyclic N-Sulfenyl Sulfoximine | Aryl Diazoacetate, Visible Light | Six-membered Heterocycle | Ring Expansion/ vulcanchem.com-Sigmatropic Rearrangement | chinesechemsoc.org |

Cycloaddition Reactions, e.g., with 1,3-Dipoles

The C4=C5 double bond of the isothiazole ring can, in principle, act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. However, the aromatic character of the unoxidized isothiazole ring renders it a relatively poor dienophile and dipolarophile. Its reactivity in such transformations is significantly enhanced upon oxidation of the ring sulfur atom to a sulfoxide (B87167) or, more effectively, to a sulfone (1,1-dioxide).

Research has demonstrated that 3-aminoisothiazole 1,1-dioxides are highly reactive partners in 1,3-dipolar cycloadditions. clockss.org These derivatives readily engage with a variety of 1,3-dipoles, including diazoalkanes and nitrile oxides, in a highly regioselective manner to yield bicyclic heterocyclic systems. clockss.orgresearchgate.net

For instance, the reaction of 3-benzylamino-isothiazole 1,1-dioxide with diazoalkanes, such as tert-butyl diazoacetate, proceeds efficiently to form pyrazolo[3,4-d]isothiazole S,S-dioxides. researchgate.net The initial cycloaddition to the C4=C5 double bond is followed by tautomerization of the primary cycloadduct to yield the more stable Δ²-pyrazoline derivative. researchgate.net Similarly, reaction with nitrile oxides furnishes the corresponding isothiazolo[5,4-d]isoxazole S,S-dioxides. researchgate.net These cycloadditions are noted for their high degree of site- and regio-selectivity. researchgate.net

In cases where the isothiazole ring is substituted with a good leaving group, such as bromine at the 4-position, the initial cycloaddition can be followed by an in situ elimination of hydrogen bromide, leading directly to the aromatized fused heterocyclic system. researchgate.net

The table below summarizes representative examples of cycloaddition reactions involving 3-aminoisothiazole 1,1-dioxide derivatives.

| Isothiazole Derivative | 1,3-Dipole | Reaction Conditions | Product | Yield | Ref |

| 3-Benzylamino-isothiazole 1,1-dioxide | tert-Butyl diazoacetate | - | Δ²-Pyrazoline derivative | 80% | researchgate.net |

| 3-Dialkylamino-isothiazole 1,1-dioxides | Diazoalkanes | Mild conditions | Pyrazolo[3,4-d]isothiazole S,S-dioxides | - | clockss.org |

| 3-Dialkylamino-isothiazole 1,1-dioxides | Nitrile oxides | Mild conditions | Isothiazolo[5,4-d]isoxazole S,S-dioxides | - | clockss.org |

| 3-Benzylamino-4-bromo-isothiazole S,S-dioxide | Nitrile oxides | - | Aromatized isothiazolo[5,4-d]isoxazole S,S-dioxides | - | researchgate.net |

Side-Chain Functionalization and Modification of this compound Derivatives

The functionalization of side-chains attached to the this compound scaffold is a key strategy for the synthesis of diverse derivatives with tailored properties. These modifications can be broadly categorized into reactions involving the 3-amino group itself and transformations of other substituents on the isothiazole ring.

The exocyclic amino group at the 3-position behaves as a typical nucleophile and can be readily functionalized. vulcanchem.com Common transformations include acylation, sulfonylation, and the formation of ureas. For example, the reaction of 2-amino-5-thiocyanatothiazole with acetic anhydride (B1165640) yields the corresponding N-acetyl derivative. audreyli.com This N-acylated amine can then be further modified. For instance, methylation of the amide nitrogen can be achieved using methyl iodide in the presence of a base like potassium carbonate. audreyli.com Similarly, reaction with various activated acid derivatives, chloroformates, sulfonyl chlorides, and isocyanates provides a straightforward route to a wide array of amides, carbamates, sulfonamides, and ureas, respectively. audreyli.com

Another important avenue for derivatization involves the modification of functional groups attached to the carbon atoms of the isothiazole ring. A notable example is the transformation of a hydroxymethyl group into a more reactive chloromethyl group, which can then serve as an electrophilic site for substitution reactions. Research on related 3-substituted isothiazoles has shown that a (4,5-dichloroisothiazol-3-yl)phenylmethanol can be converted to its corresponding chloromethane (B1201357) derivative using thionyl chloride. researchgate.net This chloro-derivative readily reacts with various O- and N-nucleophiles, such as benzylamine (B48309) and morpholine, to afford the substituted products in good yields. researchgate.net This two-step sequence—activation of a side-chain hydroxyl group followed by nucleophilic substitution—represents a versatile method for elaborating the isothiazole scaffold.

Furthermore, the presence of a halogen atom on the isothiazole ring, such as in 5-bromobenzo[d]this compound, provides a handle for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, vinyl, or alkynyl side-chains. vulcanchem.com

The following table presents examples of side-chain functionalization reactions on isothiazole-3-amine and related derivatives.

| Starting Material | Reagent(s) | Reaction Type | Product Type | Ref |

| 2-Amino-5-thiocyanatothiazole | Acetic anhydride | N-Acylation | 2-Acetamido-5-thiocyanatothiazole | audreyli.com |

| N-Acyl-2-aminothiazole derivative | Methyl iodide, K₂CO₃ | N-Methylation of amide | N-Acyl-N-methyl-2-aminothiazole derivative | audreyli.com |

| 2-Aminothiazole (B372263) derivative | Sulfonyl chlorides | N-Sulfonylation | 2-Sulfonamido-thiazole derivative | audreyli.com |

| 2-Aminothiazole derivative | Isocyanates | Urea (B33335) formation | N-(Thiazol-2-yl)urea derivative | audreyli.com |

| (4,5-Dichloroisothiazol-3-yl)phenylmethanol | 1. Thionyl chloride 2. Benzylamine | Hydroxyl substitution via chlorination | N-Benzyl-(4,5-dichloroisothiazol-3-yl)phenylmethanamine | researchgate.net |

| (4,5-Dichloroisothiazol-3-yl)phenylmethanol | 1. Thionyl chloride 2. Morpholine | Hydroxyl substitution via chlorination | 4-[(4,5-Dichloroisothiazol-3-yl)(phenyl)methyl]morpholine | researchgate.net |

| 5-Bromobenzo[d]this compound | Arylboronic acid, Pd catalyst | Suzuki coupling | 5-Arylbenzo[d]this compound | vulcanchem.com |

Advanced Characterization Techniques in Isothiazol 3 Amine Research

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic methods are crucial for confirming the identity and elucidating the structural features of Isothiazol-3-amine. Each technique provides unique information about the molecule's atomic and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of this compound.

¹H NMR: The protons attached to the amine group (-NH₂) are expected to produce a signal in the range of 0.5-5.0 ppm, with the exact chemical shift influenced by solvent and concentration. libretexts.org These signals often appear broad and can be confirmed by their disappearance upon the addition of D₂O to the sample. libretexts.orglibretexts.org The hydrogens on the heterocyclic ring would appear at distinct chemical shifts due to the influence of the adjacent sulfur and nitrogen atoms. Protons on carbons directly bonded to the amine are typically deshielded and appear in the ~2.3-3.0 ppm range. libretexts.org

¹³C NMR: The carbon atoms within the this compound molecule will resonate at characteristic chemical shifts. Carbons bonded to the electronegative nitrogen atom are deshielded and appear in the 10-65 ppm region. libretexts.org The specific environment of each carbon in the isothiazole (B42339) ring results in a unique signal, allowing for unambiguous assignment.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For this compound, a primary amine, the N-H bonds are the most characteristic feature.

Primary amines typically show a pair of medium-intensity absorption bands in the 3300-3500 cm⁻¹ region. libretexts.org These two bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. youtube.com These peaks are generally sharper than the broad O-H bands of alcohols. libretexts.org Other absorptions corresponding to C=C and C-N stretching, as well as ring vibrations, would also be present in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. A key principle in the mass spectrometry of nitrogen-containing compounds is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight. libretexts.org The fragmentation pattern, showing the loss of specific fragments from the parent ion, can further support the proposed structure.

Table 1: Expected Spectroscopic Data for this compound

| scienceTechnique | notesExpected Feature | pin_dropTypical Region/Value |

|---|---|---|

| ¹H NMR | Amine Protons (N-H) | ~0.5 - 5.0 ppm (broad, D₂O exchangeable) libretexts.orglibretexts.org |

| ¹³C NMR | Carbon attached to Nitrogen (C-N) | ~10 - 65 ppm libretexts.org |

| IR Spectroscopy | N-H Stretch (Primary Amine) | Two bands at ~3350 and 3450 cm⁻¹ libretexts.org |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | Corresponds to the molecular weight; follows the nitrogen rule. libretexts.org |

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural proof.

Table 2: Example Crystallographic Data for a Related Isothiazole Derivative (Isothiazol-3-ol)

| straightenParameter | format_list_numberedObserved Value/Feature | sourceSource |

|---|---|---|

| Ring Geometry | The isothiazole ring is essentially planar. | mdpi.com |

| S-C(5) Bond Length | ~1.71 Å | |

| S-N(2) Bond Length | ~1.67 Å | |

| C(5)-S-N(2) Bond Angle | ~94-95° | |

| Crystal Packing | Molecules form hydrogen-bonded dimers in the solid state. | rsc.org |

Data from isothiazol-3-ol, a structurally similar compound, illustrates the type of information obtained.

Chromatographic Methods for Purification and Analytical Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for both the purification of this compound after synthesis and its quantitative analysis. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

For the analysis of isothiazolinones and related compounds, reversed-phase HPLC is the most common approach. nih.gov This typically involves a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often run under a gradient elution program. nih.gov Detection is commonly achieved using a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (MS). nih.govnih.gov HPLC-MS and HPLC-MS/MS methods are particularly powerful, allowing for the simultaneous quantification of multiple isothiazolinones at very low levels. nih.gov These methods have been developed and validated with excellent linearity, accuracy, and precision, with recoveries often in the range of 81.5% to 107.3%. nih.govnih.gov The limits of detection (LODs) and quantification (LOQs) are typically in the low mg/kg or µg/L range, demonstrating the high sensitivity of the technique. nih.govnih.gov While Gas Chromatography (GC) can also be used, HPLC is often considered simpler and more convenient for these types of compounds. researchgate.net These established methods provide a robust framework for the analytical assessment and purification of this compound.

Table 3: Typical HPLC Method Parameters for Isothiazolinone Analysis

| tuneParameter | settingsTypical Condition | sourceSource |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |

| Stationary Phase | C18 Column | nih.gov |

| Mobile Phase | Gradient of Methanol-Water or Acetonitrile-Water | nih.gov |

| Detector | Diode Array Detector (DAD) or Mass Spectrometry (MS/MS) | nih.govnih.gov |

| Recovery | Typically >80% | nih.govnih.gov |

| Limit of Quantification (LOQ) | Low mg/kg to µg/L range | nih.govnih.gov |

Theoretical and Computational Chemistry Studies of Isothiazol 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, Møller-Plesset Perturbation Theory)

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of isothiazole (B42339) derivatives. Methodologies such as Density Functional Theory (DFT) and Møller-Plesset (MP) perturbation theory are commonly used to investigate these systems. wikipedia.orgsmu.edu DFT, particularly with hybrid functionals like B3LYP, is frequently employed for its balance of computational cost and accuracy in predicting molecular geometries and electronic properties. mdpi.com Post-Hartree-Fock methods like MP2 are utilized to incorporate electron correlation effects, which are crucial for accurate energy calculations and understanding non-covalent interactions. wikipedia.orgnih.gov

Geometry Optimization and Electronic Structure Determination

Geometry optimization is a primary step in computational studies, aiming to find the lowest energy arrangement of atoms in a molecule. scm.comajol.info For isothiazole derivatives, methods like DFT with basis sets such as 6-311G(d,p) are used to determine optimized molecular structural parameters. mdpi.com These calculations provide data on bond lengths, bond angles, and dihedral angles.

The electronic structure of these molecules is often analyzed through their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. mdpi.com For instance, a study on a benzo[d]isothiazol-3(2H)-one derivative calculated a HOMO-LUMO energy gap of 4.9266 eV using DFT at the B3LYP/6–311G(d,p) level. mdpi.com

Table 1: Calculated Electronic Properties of a Benzo[d]isothiazol-3(2H)-one Derivative mdpi.com

| Parameter | Value (eV) |

| HOMO Energy | Data not available in the provided context |

| LUMO Energy | Data not available in the provided context |

| HOMO-LUMO Gap | 4.9266 |

| Calculations performed using DFT at the B3LYP/6–311G(d,p) level of theory. |

Mechanistic Pathway Calculations and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of intermediates and transition states. acs.org For reactions involving isothiazole derivatives, DFT calculations can be used to model the potential energy surface of a reaction, identifying the most favorable pathway. beilstein-journals.org

For example, in the study of the Strecker degradation of amino acids promoted by a camphor-derived sulfonamide, DFT calculations were employed to investigate the structure of potential products, intermediates, and transition states. beilstein-journals.org The calculations helped to understand that the decarboxylation of the imines formed occurs readily when a zwitterion is formed. beilstein-journals.org Similarly, mechanistic studies on the oxidation of ethane (B1197151) to ethanol (B145695) at iron(IV)-oxo sites have utilized DFT to characterize key transition states, revealing the activation barriers for different steps in the catalytic cycle. acs.org This type of analysis provides crucial insights into the reactivity and potential synthetic routes involving isothiazol-3-amine and related compounds.

Molecular Dynamics Simulations (Computational Mechanistic Insights)

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. plos.orgunige.ch In the context of isothiazole derivatives, MD simulations can be used to understand how these molecules interact with biological targets, such as enzymes. nih.gov

For instance, MD simulations have been used to analyze the conformational stability of protein-ligand complexes involving isothiazolone (B3347624) derivatives. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding of the inhibitor to the active site of a protein. nih.gov The stability of these interactions over the simulation time can provide evidence for the potency of the inhibitor. nih.gov

Prediction of Reactivity and Regioselectivity (e.g., Fukui Indices)

Fukui indices are conceptual DFT descriptors used to predict the local reactivity of different sites within a molecule. physchemres.orgsubstack.com They quantify how the electron density at a specific atom changes upon the addition or removal of an electron, thereby indicating its susceptibility to nucleophilic, electrophilic, or radical attack. substack.comschrodinger.comrowansci.com

f(+) : Predicts the site for nucleophilic attack.

f(-) : Predicts the site for electrophilic attack.

f(0) : Predicts the site for radical attack.

In a study on the reactivity of 4-isothiazolin-3-one and its 2-methyl derivative with dibromine and sulfuryl chloride, Fukui indices were calculated using the DFT method with the 6-311G(d,p) basis set. physchemres.org The results indicated that the C2=C3 bond was the preferential site for attack. physchemres.org By comparing the Fukui indices of different atoms in the molecule, researchers can predict the regioselectivity of various chemical reactions. physchemres.orgschrodinger.com

Isothiazol 3 Amine As a Versatile Synthetic Building Block

Precursor for Complex Heterocyclic Systems

The inherent reactivity of the isothiazol-3-amine scaffold makes it an ideal starting point for the synthesis of intricate heterocyclic structures. The amine group provides a nucleophilic handle for further reactions, while the isothiazole (B42339) ring itself can undergo various transformations, leading to the construction of diverse and complex molecular frameworks.

The amine functionality of this compound and its derivatives is frequently utilized in cyclization reactions to create larger, fused ring systems. These reactions often involve the formation of new carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds, leading to polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

A notable example is the synthesis of benzo thieme-connect.comthieme-connect.comisothiazolo[3,2-b]quinazolinones. In these reactions, a substituted quinazolinone precursor undergoes rhodium-catalyzed C-H activation and subsequent cyclization with elemental sulfur. thieme-connect.com This process efficiently forms the isothiazole ring fused to the quinazolinone core through the creation of both C–S and N–S bonds. thieme-connect.com Another approach involves starting with 2-(2-bromophenyl)quinazolinones and reacting them with elemental sulfur under metal-free conditions to achieve the same fused polycyclic system. acs.org These methods demonstrate how the isothiazole moiety can be constructed as part of a larger, fused framework, highlighting its role as a key structural component. thieme-connect.comarkat-usa.org

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product | Reference |

|---|---|---|---|---|

| Rhodium-Catalyzed C-H Activation/Cyclization | 2-Arylquinazolin-4(3H)-ones, Elemental Sulfur | Rhodium catalyst | 7H-Benzo thieme-connect.comthieme-connect.comisothiazolo[3,2-b]quinazolin-7-ones | thieme-connect.com |

| Metal-Free Aminothiolation | 2-(2-Bromophenyl)quinazolinones, Elemental Sulfur | - | 7H-Benzo thieme-connect.comthieme-connect.comisothiazolo[3,2-b]quinazolinones | acs.org |

Isothiazole derivatives are also instrumental in the construction of spiro compounds, where two rings are connected through a single shared atom. The synthesis of these complex three-dimensional structures often relies on cyclization reactions where the isothiazole ring is either pre-existing or formed during the reaction sequence.

A reported strategy involves the synthesis of spiro[cycloalkane-1,3′-1′λ6-isothiazolidine]-1′,1′,4′-triones. thieme-connect.comthieme-connect.com This method begins with 1-aminocycloalkanecarboxylates, which undergo sulfonylation, alkylation, and a final cyclization step in the presence of a base like potassium tert-butoxide to form the spiro-isothiazolidine core. thieme-connect.comthieme-connect.comresearchgate.net While this specific example builds the isothiazole ring during the process, it establishes the isothiazole scaffold as a viable component for creating spirocyclic systems. The resulting spiro 4-amino-2,3-dihydro-1H-1λ6-isothiazole-1,1-diones can then be hydrolyzed to the target spiro-triones. enamine.net These methods provide a pathway to novel spiro-heterocycles with potential applications in drug discovery. thieme-connect.comthieme-connect.comenamine.net

| Reaction Type | Starting Materials | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | 1-Aminocycloalkanecarboxylates, Methanesulfonyl chloride, Methyl iodide | Potassium tert-butoxide | Spiro[cycloalkane-1,3′-1′λ6-isothiazolidine]-1′,1′,4′-triones | thieme-connect.comthieme-connect.com |

| Hydrolysis | Spirocycloalkane 4-amino-2,3-dihydro-1H-1λ6-isothiazole-1,1-diones | Acid | Spiro 1λ6-isothiazolidine-1,1,4-triones | enamine.net |

Synthesis of Fused Polycyclic Frameworks

Role in Metal Complex Ligand Design

The isothiazole ring system, particularly when functionalized with an amino group as in this compound, presents multiple coordination sites (the ring nitrogen, sulfur, and the exocyclic amine nitrogen), making it an effective ligand for a variety of metal ions. thieme-connect.comthieme-connect.com These ligands can act as chelating agents, binding to a metal center through two or more donor atoms to form stable metal complexes. researchgate.net

Research has shown that isothiazole derivatives can form well-defined complexes with transition metals, most notably palladium(II). thieme-connect.comresearchgate.net For instance, isothiazole-containing azomethines, amines, and amino acids have been used to synthesize palladium(II) complexes of the general formula LPdCl2. thieme-connect.com The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the isothiazole ring allows for the design of metal complexes with specific desired properties for applications in catalysis and materials science. researchgate.netresearchgate.net

Catalysis and Catalytic Systems (e.g., as Ligands in Cross-Coupling Reactions)

A significant application of metal complexes derived from isothiazole ligands is in the field of catalysis. Palladium complexes featuring functionalized isothiazole and isoxazole (B147169) ligands have proven to be highly effective catalysts for cross-coupling reactions, which are fundamental transformations in modern organic synthesis. researchgate.netresearchgate.net

Specifically, these complexes have been successfully employed as catalysts for the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids. researchgate.netcdnsciencepub.comacs.org The use of isothiazole-based ligands can lead to catalysts with high turnover numbers, meaning a small amount of the catalyst can facilitate a large number of reactions. researchgate.net These catalytic systems often operate efficiently in environmentally benign solvents like water, adding to their appeal from a green chemistry perspective. researchgate.netrsc.orgscispace.com The stability and activity of these palladium-isothiazole complexes highlight the critical role of the ligand in facilitating the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. rsc.org

| Reaction | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Palladium(II) complexes with functionalized isothiazole ligands | Aryl halides, Arylboronic acids | High turnover numbers; effective in aqueous media. | researchgate.netacs.org |

Conclusion and Future Research Directions

Summary of Key Methodological and Mechanistic Advances

The synthesis and functionalization of the isothiazole (B42339) nucleus have historically presented considerable challenges. researchgate.netdntb.gov.ua However, recent decades have witnessed significant breakthroughs. Key methodological advances include:

Novel Condensation and Cyclization Strategies: New methods have emerged for the construction of the isothiazole ring. These include innovative condensation reactions that overcome challenges associated with unstable intermediates like thiohydroxylamine. researchgate.netdntb.gov.ua Metal-free oxidative cyclization of 3-aminopropenethiones and intramolecular N-S bond formation from 2-mercaptobenzamides are notable examples. mdpi.comthieme-connect.com One efficient metal-free approach involves the reaction of 3-substituted-2-fluorobenzonitriles with sodium sulfide (B99878), followed by treatment with ammonia (B1221849) and sodium hypochlorite (B82951) to form the benzo[d]isothiazol-3-amine core. arkat-usa.org

Metal-Catalyzed Cross-Coupling and C-H Functionalization: The advent of metal-catalyzed reactions has revolutionized the synthesis of densely functionalized isothiazoles. researchgate.netdntb.gov.ua Palladium, copper, and rhodium catalysts are now routinely used for cross-coupling reactions (like Suzuki, Heck, and Sonogashira) and direct C-H activation, allowing for the introduction of a wide array of functional groups onto the isothiazole scaffold. researchgate.netvulcanchem.com For instance, rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a versatile route to various isothiazoles. organic-chemistry.org

Ring Transformation Syntheses: The conversion of other heterocyclic systems into isothiazoles represents an innovative approach. A notable example is the tandem photoarylation and photoisomerization of 2-iodothiazole (B1589636) derivatives to yield isothiazole-3-carboxylic acid esters. thieme-connect.comresearchgate.net

Mechanistic Elucidation: Significant progress has been made in understanding the reaction mechanisms governing isothiazole synthesis and reactivity. For instance, studies on the bromination of 4-isothiazolin-3-ones have detailed the formation of mono- and di-halogenated derivatives. researchgate.net Mechanistic investigations of copper-catalyzed intramolecular N-S bond formation suggest a process that avoids the formation of disulfide intermediates, proceeding instead through a Cu(I)-catalyzed cycle. mdpi.com

| Advancement Type | Description | Key Methodologies | References |

| Ring Construction | Development of novel and more efficient cyclization strategies. | Metal-free oxidative cyclization, intramolecular N-S bond formation. | researchgate.netmdpi.comthieme-connect.comarkat-usa.org |

| Functionalization | Introduction of diverse substituents on the isothiazole core. | Metal-catalyzed cross-coupling, direct C-H activation. | researchgate.netdntb.gov.uavulcanchem.com |

| Ring Transformation | Synthesis of isothiazoles from other heterocyclic precursors. | Photochemical rearrangement of thiazoles. | thieme-connect.comresearchgate.net |

| Mechanistic Insight | Deeper understanding of reaction pathways. | Isotopic labeling, computational studies, intermediate trapping. | mdpi.comresearchgate.net |

Emerging Trends in this compound Synthesis and Reactivity

The chemistry of this compound is continuously evolving, with several new trends shaping the direction of current research.

Sustainable and Green Chemistry: There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of greener catalysts like KBr under an oxygen atmosphere, electrochemical synthesis to drive reactions, and solvent-free conditions. mdpi.comthieme-connect.comacs.org Electrochemical methods, for example, offer a way to form key bonds without the need for sacrificial chemical reagents, generating hydrogen as a benign byproduct. acs.org

One-Pot and Multicomponent Reactions (MCRs): To improve efficiency and reduce waste, researchers are increasingly designing one-pot syntheses and MCRs. These strategies allow for the construction of complex isothiazole derivatives from simple starting materials in a single operation, such as the three-component reaction of enaminoesters, fluorodibromoiamides, and sulfur. organic-chemistry.org

Flow Chemistry: The application of continuous flow technology is emerging as a powerful tool for the synthesis and scale-up of isothiazole derivatives. Flow reactors can offer better control over reaction parameters, improved safety for handling hazardous intermediates, and easier scalability compared to traditional batch processes. acs.org

Bio-inspired Catalysis and Biocatalysis: The use of enzymes and bio-inspired catalysts for the synthesis and modification of isothiazoles is a nascent but promising area. These methods could offer high selectivity and milder reaction conditions.

Future Avenues in Theoretical and Computational Chemistry Applied to this compound

Computational chemistry is poised to play an increasingly vital role in advancing our understanding of this compound. openaccessjournals.com Future applications are expected to focus on several key areas:

Reaction Mechanism and Pathway Prediction: Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), will continue to be used to elucidate complex reaction mechanisms, predict transition state geometries, and calculate activation energies. openaccessjournals.comyoutube.com This can help in optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Property Prediction: Computational tools can predict a wide range of molecular properties for novel this compound derivatives, including their electronic structure, spectroscopic characteristics, and potential reactivity. openaccessjournals.com This allows for the in silico screening of candidate molecules before their synthesis, saving time and resources.

Rational Design of Functional Molecules: By simulating interactions between isothiazole derivatives and biological targets like enzymes or receptors, computational chemistry can guide the rational design of new drug candidates and materials. openaccessjournals.com This is crucial for developing molecules with optimized activity and selectivity.

Integration with Machine Learning (ML): The synergy between computational chemistry and machine learning is a major future direction. ML models can be trained on large datasets of calculated or experimental data to rapidly predict properties or reaction outcomes, accelerating the discovery process. openaccessjournals.com

| Computational Application | Objective | Primary Methods | Potential Impact |

| Mechanistic Studies | Elucidate reaction pathways and transition states. | DFT, Ab initio calculations. | Optimization of synthetic routes, discovery of new reactions. |

| Property Prediction | Forecast electronic, spectroscopic, and physical properties. | QM/MM, Molecular Dynamics. | In silico screening, rational design of materials. |

| Drug Design | Model interactions with biological targets. | Molecular Docking, QSAR. | Accelerated discovery of new therapeutic agents. |

| AI/ML Integration | Rapidly predict outcomes and properties from large datasets. | Neural Networks, Regression Models. | High-throughput virtual screening, data-driven discovery. |

Prospects for Novel Synthetic Transformations Involving this compound

The unique reactivity of the this compound scaffold opens up numerous possibilities for novel synthetic transformations.

Development of Novel Heterocyclic Architectures: this compound can serve as a building block for the synthesis of new and more complex fused heterocyclic systems. researchgate.netdntb.gov.ua The amine group provides a reactive handle for annulation reactions to construct polycyclic structures with potential applications in materials science and medicinal chemistry.

Asymmetric Functionalization: The development of enantioselective methods for the functionalization of the isothiazole ring and its side chains is a significant area for future growth. This could involve chiral catalysts or auxiliaries to control the stereochemistry of new products, which is critical for pharmaceutical applications.

Late-Stage Functionalization: Methods for the late-stage functionalization of complex molecules containing an this compound moiety are highly sought after. This would allow for the rapid generation of analogues of a lead compound in drug discovery programs, facilitating the exploration of structure-activity relationships.

Photochemical and Electrochemical Reactions: Exploring the photochemical and electrochemical reactivity of this compound could unlock novel transformations that are not accessible through traditional thermal methods. acs.orgresearchgate.net These techniques can provide unique selectivity and access to high-energy intermediates under mild conditions.

Q & A

Q. What are the standard synthetic routes for Isothiazol-3-amine, and how can purity be ensured?

this compound is typically synthesized via cyclization reactions using thioamide precursors or through functionalization of preformed isothiazole rings. For example, heterocyclic amines can be prepared by reacting thioamides with halogenating agents under controlled conditions, followed by purification via column chromatography or recrystallization . Purity is validated using high-performance liquid chromatography (HPLC) and melting point analysis. Structural confirmation relies on H/C NMR and IR spectroscopy to verify amine and aromatic proton environments .

Q. What safety protocols are critical when handling this compound in the laboratory?

this compound derivatives may pose hazards similar to related heterocyclic amines, including skin/eye irritation and respiratory sensitization. Key precautions include:

- Use of PPE (gloves, lab coats, safety goggles) and fume hoods to avoid inhalation of dust/aerosols .

- Immediate decontamination of spills with absorbent materials and ethanol/water mixtures .

- Storage in airtight containers at 2–8°C to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- NMR Spectroscopy : H NMR identifies proton environments (e.g., NH at δ 5–6 ppm; aromatic protons at δ 7–8 ppm). C NMR confirms carbon backbone integrity .

- IR Spectroscopy : Stretching frequencies for NH (3300–3500 cm) and C-N bonds (1250–1350 cm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound analogs?

Discrepancies in NMR or IR data often arise from tautomerism, solvate formation, or impurities. Strategies include:

- Conducting variable-temperature NMR to detect tautomeric equilibria .

- Comparing experimental data with computational predictions (DFT calculations for optimized geometries and vibrational frequencies) .

- Repurifying compounds using preparative HPLC to eliminate solvent or byproduct interference .

Q. What methodologies optimize reaction yields in this compound functionalization?

- Catalysis : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) introduces substituents at the 5-position of the isothiazole ring .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution reactions, while additives like KCO improve deprotonation efficiency .

- Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes for cycloaddition or alkylation steps .

Q. How does this compound serve as a scaffold in medicinal chemistry research?

The isothiazole core exhibits bioisosteric properties with thiazoles and triazoles, making it valuable for:

- Antimicrobial Agents : Derivatives with electron-withdrawing groups (e.g., Cl, NO) show enhanced activity against Gram-positive bacteria .

- Kinase Inhibitors : Functionalization at the 3-amine position improves binding affinity to ATP pockets in cancer targets .

- Antioxidant Design : N-alkylation of the amine group modulates redox potential, as seen in triazole-based analogs .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in this compound synthesis?

- Detailed Reporting : Document reaction parameters (temperature, solvent purity, catalyst loading) to minimize batch variability .

- Stability Studies : Monitor compound degradation under light, heat, or humidity using accelerated stability testing .

- Collaborative Validation : Share synthetic protocols with independent labs to confirm yields and spectral data .

Q. How should researchers address conflicting bioactivity results in this compound studies?

- Dose-Response Analysis : Use standardized assays (e.g., MIC for antimicrobials, IC for cytotoxicity) across multiple cell lines .

- Metabolite Profiling : Identify active metabolites via LC-MS to clarify whether parent compounds or derivatives drive activity .

- Structural-Activity Relationships (SAR) : Systematically vary substituents to isolate contributions of specific functional groups .

Applications in Experimental Design

Q. What in silico tools predict the reactivity of this compound in novel reactions?

- Docking Simulations : Molecular docking (AutoDock, Schrödinger) evaluates binding modes with biological targets .

- Retrosynthetic Software : Tools like Synthia™ propose viable pathways for functionalizing the isothiazole core .

- Quantum Chemistry : Gaussian or ORCA calculates frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack .

Q. What strategies mitigate hazards in large-scale this compound production?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.